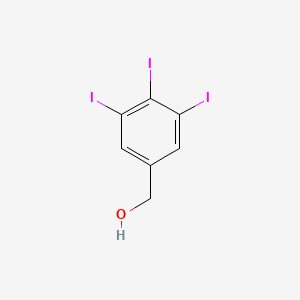

(3,4,5-Triiodophenyl)methanol

Descripción

Contextualization of Triiodinated Aromatic Compounds in Contemporary Organic and Medicinal Chemistry Research

Triiodinated aromatic compounds represent a significant class of molecules in modern organic and medicinal chemistry. justdial.com Aromatic rings are fundamental components in a vast majority of pharmaceuticals, providing a rigid framework for the spatial arrangement of functional groups, which is critical for binding to biological targets. jocpr.comnih.gov The introduction of iodine atoms onto this aromatic scaffold imparts unique properties.

In medicinal chemistry, the high atomic number of iodine makes triiodinated compounds effective X-ray absorbing materials, forming the basis for many commercially available radiocontrast agents used in medical imaging. nih.govmdpi.com The dense electron cloud of iodine enhances the attenuation of X-rays, leading to improved contrast in diagnostic procedures. mdpi.com

In organic synthesis, the carbon-iodine bond is relatively weak, making iodinated aromatics valuable intermediates. olemiss.edu They readily participate in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful methods for constructing complex organic molecules. olemiss.edu These reactions are foundational in drug discovery and materials science. openaccessjournals.com

Significance of (3,4,5-Triiodophenyl)methanol as a Key Research Scaffold

This compound serves as a crucial building block, or research scaffold, for the synthesis of more complex, functional molecules. Its utility stems from the presence of both the triiodinated phenyl ring and the reactive primary alcohol group.

The triiodinated core provides the radiopaque properties essential for imaging agents. researchgate.net The strategic placement of three iodine atoms on the benzene (B151609) ring offers a high density of iodine per molecule, which is a desirable characteristic for effective contrast agents. mdpi.com

The hydroxymethyl (-CH2OH) group offers a versatile handle for further chemical modification. nih.gov This alcohol functionality can be readily converted into other functional groups or used to attach the entire scaffold to larger molecular architectures. For instance, it is a key component in the synthesis of dendrimers, which are highly branched, monodisperse macromolecules with applications in drug delivery and as nanocarriers. nih.govscispace.comasiapharmaceutics.infomdpi.com The defined structure of dendrimers allows for the precise arrangement of multiple this compound units on their periphery, creating high-generation, iodine-rich macromolecules with enhanced imaging capabilities. researchgate.net

Overview of Key Research Areas and Methodological Challenges for Polyiodinated Aromatic Alcohols

The unique properties of polyiodinated aromatic alcohols, such as this compound, have spurred research in several key areas, each with its own set of methodological hurdles.

Key Research Areas:

Development of Advanced Contrast Agents: A primary research focus is the design and synthesis of new and improved X-ray contrast agents with enhanced efficacy and biocompatibility. researchgate.net This includes the creation of polymeric and nanoparticulate systems derived from iodinated scaffolds. researchgate.net

Synthesis of Functional Polymers and Dendrimers: Researchers are exploring the use of polyiodinated aromatic alcohols as monomers for the synthesis of novel polymers and as core building blocks for dendrimers. nih.govresearchgate.net These materials have potential applications in targeted drug delivery, diagnostics, and materials science.

Aerobic Oxidation Studies: Aromatic alcohols are utilized as substrates in studies of catalytic aerobic oxidation, a greener alternative to traditional oxidation methods. rsc.org

Methodological Challenges:

Control of Iodination: The direct iodination of aromatic rings can be challenging to control. Electrophilic iodination is a reversible reaction and requires the presence of a strong oxidizing agent to drive it to completion. olemiss.edu Achieving specific substitution patterns and preventing the formation of mixtures of partially and fully iodinated products can be difficult. olemiss.eduolemiss.edu

Reaction Conditions: The synthesis of polyiodinated compounds often requires harsh reaction conditions, which can lead to side reactions and decomposition of the desired product. google.com For example, the hydrogenation of related compounds can sometimes lead to the reduction of the aromatic ring, resulting in impurities that are difficult to separate. google.com

Purification: The purification of polyiodinated compounds can be complex due to their high molecular weight and often limited solubility in common organic solvents.

Structure

3D Structure

Propiedades

IUPAC Name |

(3,4,5-triiodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5I3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMRYPUNHUWEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)I)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5I3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694783 | |

| Record name | (3,4,5-Triiodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52273-53-7 | |

| Record name | (3,4,5-Triiodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4,5-triiodophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Directed Chemical Transformations

Derivatization Strategies of the (3,4,5-Triiodophenyl)methanol Moiety

The hydroxyl group of this compound is a key site for further chemical modification, allowing for the synthesis of a wide array of derivatives.

The benzylic alcohol functionality is readily converted into other functional groups, most commonly esters and ethers.

Esterification: Esterification is a fundamental reaction of alcohols. This compound can be converted to its corresponding esters through several standard methods:

Reaction with Acyl Halides or Anhydrides : This is a highly efficient method where the alcohol reacts with an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct.

Fischer Esterification : This involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction is reversible and often requires the removal of water to drive it to completion.

Etherification: The synthesis of ethers from this compound can also be achieved through established protocols.

Williamson Ether Synthesis : This classic SN2 reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide to form the ether.

Chemoselective Etherification of Benzylic Alcohols : An efficient and highly selective method has been developed for the etherification of benzylic alcohols in the presence of other hydroxyl groups (aliphatic or phenolic). organic-chemistry.org This procedure uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in either methanol (B129727) or ethanol (B145695) to produce the corresponding methyl or ethyl ethers. organic-chemistry.orgresearchgate.net The reaction is particularly effective for benzyl (B1604629) alcohols bearing electron-donating groups and proceeds through a carbocation intermediate. organic-chemistry.org

Table 2: Chemoselective Etherification of Benzyl Alcohols using TCT/DMSO in Methanol

| Benzyl Alcohol Substrate | Product | Yield (%) |

|---|---|---|

| Benzyl alcohol | Benzyl methyl ether | 95 |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzyl methyl ether | 98 |

| 4-Methylbenzyl alcohol | 4-Methylbenzyl methyl ether | 96 |

| 4-Chlorobenzyl alcohol | 4-Chlorobenzyl methyl ether | 85 |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl methyl ether | 45 |

(Data adapted from a study on the chemoselective etherification of various benzyl alcohols, illustrating the general applicability of the method.) organic-chemistry.org

Chemical Reactions Involving the Hydroxyl Group

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Polyiodinated Aromatic Alcohols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netpaperpublications.org The synthesis of polyiodinated compounds like this compound traditionally involves multi-step procedures that may use hazardous solvents and reagents. olemiss.edu

Sustainable approaches to the synthesis of this and related compounds focus on several key areas:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a core principle. Water is an ideal green solvent, and methods for the iodination of phenols using aqueous systems have been developed. tandfonline.com

Catalytic Methods: Employing catalysts instead of stoichiometric reagents minimizes waste. For instance, catalytic methods for halogenation can reduce the need for harsh oxidants. rsc.org

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product is crucial. researchgate.net

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. paperpublications.orgnih.gov

Molecular Interactions and Supramolecular Assemblies

Halogen Bonding in (3,4,5-Triiodophenyl)methanol Derivatives

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. mdpi.com This interaction is highly directional and has emerged as a powerful tool in the rational design of supramolecular architectures. nih.gov In derivatives of this compound, the three iodine atoms are potential halogen bond donors, significantly influencing the crystal packing.

Theoretical and Experimental Characterization of Halogen Bonds

The characterization of halogen bonds relies on both experimental techniques, such as single-crystal X-ray diffraction, and theoretical calculations. Experimentally, the formation of a halogen bond is identified by a short distance between the iodine atom and a Lewis basic atom (e.g., oxygen, nitrogen) on a neighboring molecule, a distance that is less than the sum of their van der Waals radii. The geometry of the interaction is also critical, with the C–I···Nu (where Nu is the nucleophile) angle approaching linearity (180°).

Theoretical studies, often employing density functional theory (DFT), are used to calculate the strength and nature of these interactions. nih.gov Molecular electrostatic potential (MEP) surfaces can visualize the electrophilic region on the iodine atom, known as the σ-hole, which is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the extension of the C–I bond. mdpi.com

| Interaction Type | Typical Interaction Energy (kJ/mol) | Characteristic C–I···Nu Angle | Method of Characterization |

|---|---|---|---|

| I···O | -15 to -25 | 160-180° | DFT, X-ray Diffraction |

| I···N | -20 to -35 | 170-180° | DFT, X-ray Diffraction |

| I···I | -5 to -15 | Variable (Type I and Type II) | X-ray Diffraction, MEP |

Influence of Iodine Substituents on Halogen Bond Strength and Directionality

The strength and directionality of halogen bonds are significantly influenced by the electronic nature of the substituents on the aromatic ring. The three electron-withdrawing iodine atoms on the this compound ring enhance the positive character of the σ-hole on each iodine, making them more potent halogen bond donors. The position of the substituents is also crucial; in the case of a 3,4,5-substitution pattern, the iodine atoms are in relatively close proximity, which can lead to cooperative or competitive interactions in the formation of supramolecular assemblies.

Studies on other polyiodinated compounds have shown that the presence of multiple halogen bond donors can lead to the formation of complex networks, including chains, sheets, and three-dimensional frameworks. researchgate.net The specific geometry of this compound, with iodine atoms at the meta and para positions relative to the methanol (B129727) group, allows for a variety of potential halogen bonding motifs.

Role of Halogen Bonding in Crystal Engineering and Solid-State Chemistry

Halogen bonding is a cornerstone of modern crystal engineering, providing a reliable and directional interaction for the construction of novel solid-state materials. nih.gov The predictability of the halogen bond allows for the design of materials with specific topologies and properties. In the context of this compound, the three iodine atoms can be utilized to form robust supramolecular synthons, which are structural units formed by intermolecular interactions. These synthons can then be used to assemble molecules into desired crystalline architectures. The interplay between halogen bonding and other noncovalent interactions, such as hydrogen bonding from the hydroxyl group, offers a pathway to create complex and functional multicomponent crystals. nih.govresearchgate.net

Other Noncovalent Interactions in Iodinated Aromatic Systems

While halogen bonding is a dominant force in the self-assembly of this compound, other noncovalent interactions, such as π-stacking and hydrogen bonding, also play a crucial role in determining the final supramolecular structure.

Aromatic π-Stacking Interactions Involving Triiodophenyl Rings

Aromatic π-stacking interactions occur between the electron-rich π-systems of aromatic rings. libretexts.org These interactions are a combination of electrostatic and dispersion forces. In this compound, the presence of three large, polarizable iodine atoms can significantly modify the nature of π-stacking. The electron-withdrawing nature of iodine reduces the electron density of the aromatic ring, which can favor interactions with electron-rich aromatic systems.

| Stacking Geometry | Typical Interplanar Distance (Å) | Typical Offset (Å) | Driving Force |

|---|---|---|---|

| Face-to-Face (Sandwich) | 3.3 - 3.8 | < 1.0 | Dispersion, Electrostatics |

| Parallel-Displaced | 3.3 - 3.8 | 1.0 - 2.0 | Dispersion, Electrostatics |

| T-shaped (Edge-to-Face) | ~5.0 (centroid to centroid) | N/A | Electrostatics |

Analysis of Hydrogen Bonding Networks Mediated by the Hydroxyl Group

The hydroxyl group of this compound is a classic hydrogen bond donor and acceptor. youtube.com This allows for the formation of strong and directional hydrogen bonds, which can lead to the creation of robust supramolecular motifs such as chains or rings. The interaction of the hydroxyl group with acceptors on neighboring molecules, including other hydroxyl groups or the iodine atoms themselves (acting as weak Lewis bases), is a critical element in the crystal engineering of this compound.

The presence of electron-withdrawing iodine substituents can increase the acidity of the hydroxyl proton, thereby strengthening its capacity as a hydrogen bond donor. The interplay between the hydrogen bonding network and the halogen bonding network will ultimately determine the dimensionality and stability of the resulting crystal structure. nih.gov For instance, hydrogen-bonded chains of molecules can be further organized into sheets or 3D structures through weaker halogen bonding and π-stacking interactions.

Intermolecular Iodine-Iodine Interactions

The presence of three iodine atoms on the phenyl ring of this compound makes halogen bonding a dominant force in its molecular assembly. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the outermost surface of the halogen atom opposite the C–I covalent bond. nih.gov

In the solid state, poly-iodinated aromatic compounds frequently exhibit significant intermolecular contacts involving iodine. These can be categorized as Type I, where the two C–I vectors are symmetrical, and Type II, where the C–I bond of one molecule points toward the equatorial region of the iodine atom on another, a geometry characteristic of true halogen bonds.

While the specific crystal structure of this compound is not detailed in the available research, analysis of closely related poly-iodinated aromatic synthons provides insight into the expected interactions. mdpi.com These structures are often stabilized by a network of C–I···I, C–I···O, and C–I···π interactions. mdpi.comoup.com For instance, in functionality-rich hexasubstituted aromatic compounds, C–I···O halogen bonds can be a primary organizational force, with interaction angles approaching linearity (e.g., 174.7(1)°), indicating a strong and directional bond. mdpi.com Weak C–I···C contacts with aromatic rings, where the π-system acts as a halogen bond acceptor, are also observed. mdpi.com The strength of these interactions is tunable and increases with the polarizability of the halogen, making iodine a particularly effective halogen-bond donor. nih.govoup.com

Table 1: Representative Intermolecular Contact Data from Analogous Iodinated Aromatic Compounds

| Interaction Type | Donor Group | Acceptor Group | Typical Distance (Å) | Typical Angle (°) |

| Halogen Bond | CAr–I | O=C | ~2.8 - 3.1 | ~170 - 175 |

| Halogen Bond | CAr–I | π-system (Aromatic C) | ~3.6 - 3.7 | N/A |

| Halogen Bond | CAr–I | X⁻ (Halide Anion) | Varies | ~170 - 180 |

Note: Data is compiled from studies on various poly-iodinated aromatic compounds and serves as a predictive model for interactions involving this compound. mdpi.comoup.com

Formation of Supramolecular Architectures

Principles of Self-Assembly for this compound Derivatives

The self-assembly of this compound derivatives into ordered supramolecular architectures is governed by the interplay of multiple non-covalent forces. The final structure is a result of a delicate balance between hydrogen bonding, halogen bonding, and π–π stacking.

Hydrogen Bonding: The primary alcohol functional group (–CH₂OH) is a strong hydrogen bond donor and acceptor. This enables the formation of robust O–H···O synthons, which can organize molecules into chains, rings, or more complex networks. In the crystal engineering of phenolic compounds, such hydrogen bonds are a primary tool for directing assembly. nih.govul.ie

Halogen Bonding: As discussed, the three iodine atoms are potent halogen bond donors. They can interact with various acceptors, including other iodine atoms, the oxygen of the methanol group, or external Lewis basic sites. The high directionality of halogen bonds provides a powerful tool for achieving predictable, long-range order in crystal structures. mdpi.com The introduction of iodine atoms onto aromatic scaffolds has been shown to dramatically enhance the self-assembly process, leading to the formation of highly stable nanostructures and hydrogels. nih.gov

Synergy and Competition: The formation of a stable supramolecular assembly depends on the synergistic or competitive nature of these interactions. For example, a robust hydrogen-bonded chain could be further organized into a 2D sheet or 3D framework through weaker, but highly directional, halogen bonds linking the chains. Conversely, steric hindrance or the formation of a strong intramolecular bond could prevent the formation of an extended network. The process of crystallization-driven self-assembly can be used to create well-defined one-dimensional nanostructures from building blocks that feature such competing interactions. rsc.org

Coordination Chemistry with Metal Centers for Ordered Structures

Derivatives of this compound possess significant potential for use as organic linkers in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The molecule offers two primary modes of interaction with metal centers:

Lewis Base Coordination: The oxygen atom of the methanol group has lone pairs of electrons and can act as a Lewis base, coordinating directly to a metal ion. This is a common binding mode for alcohol- and phenol-containing ligands in coordination chemistry. researchgate.net

Halogen Bonding within a Framework: While less common, the iodine atoms on the phenyl ring can act as halogen bond donors to coordinate with anionic ligands or other electron-rich sites within a pre-formed metal-organic framework. This could serve to template the structure or create specific recognition sites within the pores.

The use of such a "multivariate" linker, containing both a traditional coordination site and halogen-bonding sites, could lead to MOFs with complex, hierarchical structures and tailored properties. nih.gov By combining this compound-type linkers with different metal clusters (secondary building units), it is theoretically possible to construct frameworks with controlled porosity, high stability, and functionalized pore surfaces. rsc.orgnih.gov The heavy iodine atoms could also impart useful properties such as enhanced radiopacity for imaging applications.

Design and Fabrication of Stimuli-Responsive Supramolecular Materials

Supramolecular materials are, by their nature, dynamic, as they are held together by reversible non-covalent bonds. acs.org This makes architectures built from this compound derivatives inherently sensitive to external stimuli. The weak and directional nature of halogen bonds makes them particularly suitable for creating responsive systems. rsc.org

Potential Stimuli and Responses:

Chemical Stimuli: The halogen-bonded assemblies can be disassembled or reconfigured by introducing competitive guest molecules. For instance, the addition of a strong Lewis base (e.g., a pyridine (B92270) derivative) could disrupt the C–I···X halogen bonds, leading to a change in the material's structure or properties, such as a loss of luminescence or a change in morphology from nanowires to spherical particles. rsc.org Similarly, changes in pH could protonate or deprotonate the hydroxyl group, fundamentally altering the primary hydrogen-bonding network and causing disassembly. rsc.org

Electrical Stimuli: Research has shown that the formation of halogen bond-based assemblies on a surface can be induced and controlled by the electrical field of a scanning tunneling microscope (STM) tip. figshare.comnih.gov This opens the possibility for the fabrication of nano-scale electronic components based on the precise spatial arrangement of these molecules.

Photo-responsive Behavior: While the this compound molecule itself is not a traditional photoswitch, incorporating it into a system with a photo-responsive unit, such as an azobenzene, could allow for light-based control. The heavy iodine atoms could also influence the photophysical properties of the system, potentially enabling applications in optical data storage or light-controlled release. mdpi.comresearchgate.net

The design of these materials involves rationally programming the molecular structure to favor specific non-covalent interactions that can be easily and reversibly manipulated by an external signal.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of (3,4,5-Triiodophenyl)methanol. By solving approximations of the Schrödinger equation, these methods provide insights into the molecule's electronic structure, which in turn governs its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate how a molecule will interact with other reagents. researchgate.netsapub.orgresearchgate.netmalayajournal.org

For this compound, the presence of three electron-withdrawing iodine atoms and an electron-donating hydroxymethyl group significantly influences the FMOs. The iodine atoms are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenylmethanol. The HOMO is likely to have significant contributions from the phenyl ring's π-system and the oxygen atom of the hydroxymethyl group, making these sites susceptible to electrophilic attack. The LUMO, conversely, would be expected to be distributed over the aromatic ring and the carbon-iodine bonds, indicating that these areas are prone to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | Primarily located on the aromatic ring and C-I bonds, indicating sites for nucleophilic attack. |

| HOMO | -6.8 | Distributed over the phenyl π-system and the oxygen atom, indicating sites for electrophilic attack. |

Note: The values in this table are theoretical estimations based on the expected effects of the substituents and are not derived from direct experimental or computational studies on this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its intermolecular interactions. wolfram.comresearchgate.netresearchgate.net The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the MEP would likely show a region of negative electrostatic potential around the oxygen atom of the hydroxymethyl group due to its lone pairs of electrons. The iodine atoms, despite being electronegative, can exhibit a phenomenon known as a "σ-hole," a region of positive electrostatic potential on the outermost portion of the iodine atom along the C-I bond axis. researchgate.net This positive region arises from the anisotropic distribution of electron density around the halogen atom.

Table 2: Predicted Electrostatic Potential Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Oxygen Atom | Negative | Site for hydrogen bonding and electrophilic attack. |

| Iodine Atoms (σ-hole) | Positive | Can participate in halogen bonding interactions. |

The three heavy iodine atoms on the phenyl ring induce significant polarization effects. Polarization refers to the distortion of the electron cloud of an atom or molecule in response to an external electric field, such as that from a nearby reactant. The high polarizability of iodine means its electron cloud is easily distorted.

These polarization effects can influence the reactivity of this compound in several ways:

Enhanced Intermolecular Interactions: The polarizability of iodine can lead to stronger van der Waals forces and halogen bonding, influencing the molecule's physical properties and its interactions with other molecules in solution.

Stabilization of Transition States: In a chemical reaction, the polarizable iodine atoms can help to stabilize the charge separation that often occurs in transition states, potentially lowering the activation energy of the reaction.

Elucidation of Reaction Mechanisms via Computational Methodologies

Computational chemistry offers powerful methods to explore the detailed pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone. scielo.brresearchgate.netmdpi.com

Understanding a chemical reaction requires the characterization of its transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods, particularly density functional theory (DFT), are widely used to locate and characterize transition states. mdpi.com

For a hypothetical reaction involving this compound, such as the oxidation of the methanol (B129727) group to an aldehyde, computational chemists would:

Propose a reaction pathway: This involves identifying the reactants, products, and any intermediates.

Locate the transition state structure: This is a complex computational task that involves finding a first-order saddle point on the potential energy surface.

Calculate the activation energy: The energy difference between the reactants and the transition state determines the reaction rate.

Perform vibrational frequency analysis: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 3: Illustrative Data from a Hypothetical Transition State Analysis

| Reaction Step | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|

Note: This table presents hypothetical data to illustrate the output of a transition state analysis and does not represent a specific studied reaction of this compound.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. scielo.br This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: A finite number of individual solvent molecules are included in the calculation. This method is more computationally intensive but can capture specific solvent-solute interactions, such as hydrogen bonding.

For reactions involving this compound, the choice of solvent could be critical. A polar solvent might stabilize charged intermediates or transition states, thereby accelerating the reaction. Computational modeling of solvent effects would provide a quantitative understanding of these interactions and help in selecting the optimal solvent for a desired chemical transformation. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly accessible literature, the principles of its intermolecular interactions can be inferred from studies on similar halogenated aromatic compounds. These simulations provide valuable insights into the dynamic nature of non-covalent interactions, such as halogen bonding, and can predict the collective behavior of molecules, including self-assembly and conformational changes.

Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. In this compound, the three iodine atoms are potential halogen bond donors. Molecular dynamics simulations of analogous iodinated compounds reveal that these interactions are highly directional and dynamic.

Theoretical simulations would likely show that the strength and geometry of the halogen bonds formed by this compound are subject to fluctuations due to thermal motion. Key parameters that would be analyzed in such a simulation include the distance between the iodine atom and the halogen bond acceptor (e.g., the oxygen of the hydroxyl group on a neighboring molecule) and the C-I•••O angle, which is typically close to 180 degrees for a strong halogen bond.

A hypothetical MD simulation could track these parameters over several nanoseconds. The results would likely indicate that while the average bond length and angle conform to expected values for halogen bonds, there are significant transient deviations. These dynamics are crucial for understanding the stability of larger assemblies and the material's bulk properties.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation

The following table represents the kind of data that would be generated from an MD simulation to characterize the dynamic nature of halogen bonding in a simulated system of this compound molecules.

| Simulation Time (ps) | I(1)•••O(neighbor) Distance (Å) | C-I(1)•••O Angle (°) | I(2)•••O(neighbor) Distance (Å) | C-I(2)•••O Angle (°) |

| 0 | 3.10 | 175.2 | 3.25 | 168.9 |

| 100 | 3.05 | 178.1 | 3.30 | 170.1 |

| 200 | 3.15 | 172.5 | 3.20 | 172.3 |

| 300 | 3.08 | 176.8 | 3.28 | 169.5 |

| 400 | 3.12 | 174.0 | 3.22 | 171.8 |

| 500 | 3.09 | 177.5 | 3.26 | 170.6 |

The self-assembly of this compound into larger, ordered structures would be driven by a combination of intermolecular forces, including halogen bonding, hydrogen bonding from the hydroxyl group, and π-π stacking interactions between the aromatic rings. Molecular dynamics simulations are an ideal tool to investigate how these interactions work in concert to guide the formation of supramolecular architectures.

Simulations would likely be initiated with the molecules in a random distribution within a simulation box, and their evolution over time would be monitored. It would be expected that the molecules would begin to form small aggregates, which then grow and rearrange into more stable, ordered structures. The simulations could reveal the preferential orientation of molecules within these assemblies, for instance, whether they align in a head-to-tail fashion to maximize both hydrogen and halogen bonding.

Furthermore, these simulations can shed light on the conformational flexibility of the molecule itself. The primary conformational freedom in this compound is the rotation around the C-C bond connecting the phenyl ring to the methanol group. The orientation of the -CH₂OH group relative to the bulky iodine atoms can influence the packing of the molecules in a crystal lattice or an aggregate. MD simulations can quantify the energetic barriers to this rotation and the preferred dihedral angles in the condensed phase.

Hypothetical Simulation Parameters for Self-Assembly Study

The table below outlines typical parameters that would be used in a molecular dynamics simulation designed to study the self-assembly of this compound.

| Parameter | Value |

| Number of Molecules | 512 |

| Simulation Box Dimensions | 50 x 50 x 50 ų |

| Temperature | 298 K |

| Pressure | 1 atm |

| Force Field | CHARMM or AMBER with custom parameters for iodinated compounds |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Advanced Spectroscopic and Analytical Characterization

High-Resolution Structural Elucidation Techniques

High-resolution techniques are indispensable for confirming the molecular structure of (3,4,5-Triiodophenyl)methanol, a compound characterized by a heavily substituted aromatic ring.

X-ray diffraction (XRD) stands as the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD): This technique provides unambiguous proof of structure by mapping electron density to determine atomic positions, bond lengths, and bond angles with very high precision. For this compound, a suitable single crystal would be grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would allow for the absolute confirmation of the substitution pattern on the benzene (B151609) ring and the conformation of the hydroxymethyl group. While being the gold standard, obtaining a single crystal of sufficient size and quality can be a significant challenge.

Powder X-ray Diffraction (PXRD): PXRD is used for the analysis of microcrystalline materials. wikipedia.org It is a valuable tool for phase identification, characterization of crystalline solids, and can be used to assess the purity of a bulk sample. wikipedia.org The powdered sample, assumed to have random crystallite orientation, is exposed to X-rays, generating a characteristic diffraction pattern, or fingerprint, for the specific crystalline form. wikipedia.org This pattern can be used for quality control purposes and to refine lattice parameters. wikipedia.org While generally less informative for solving a completely unknown structure compared to SCXRD, it is crucial for routine analysis and for studying polymorphism. wikipedia.orgmpg.de

NMR spectroscopy is a cornerstone of organic chemistry, providing detailed information about the chemical environment of specific nuclei. For this compound, a combination of ¹H, ¹³C, and ¹²⁷I NMR would be employed.

¹H NMR Spectroscopy: Proton NMR provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to be relatively simple. The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern and would appear as a singlet. The methylene protons of the -CH₂OH group would also produce a singlet, and the hydroxyl proton would appear as a broad singlet, which can exchange with deuterium in solvents like D₂O. The chemical shifts are influenced by the electron-withdrawing effects of the iodine atoms. oregonstate.edu

¹³C NMR Spectroscopy: This technique identifies all unique carbon atoms in the molecule. The spectrum of this compound would show four distinct signals: one for the methylene carbon (-CH₂OH), and three for the aromatic carbons (C-1, which is attached to the CH₂OH group; C-2/C-6, which are equivalent; and C-3/C-5, which are equivalent and bonded to iodine). The carbons bonded directly to the heavy iodine atoms (C-3, C-4, C-5) would exhibit characteristic chemical shifts. oregonstate.edu

¹²⁷I NMR Spectroscopy: Iodine-127 NMR is a more specialized technique. The ¹²⁷I nucleus is quadrupolar, which often leads to very broad signals for covalently bonded iodine in organic molecules, making high-resolution spectra difficult to obtain. As a result, its application is often more focused on studying the binding and dynamics of iodide ions rather than for detailed structural elucidation of organoiodine compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.9 - 8.2 | Singlet (s) | Aromatic H (2H, H-2, H-6) |

| ¹H | ~4.5 - 4.7 | Singlet (s) | Methylene H (-CH₂OH) |

| ¹H | Variable (broad) | Singlet (s, br) | Hydroxyl H (-OH) |

| ¹³C | ~150 - 155 | Singlet | Aromatic C-1 (-C-CH₂OH) |

| ¹³C | ~140 - 145 | Singlet | Aromatic C-2, C-6 |

| ¹³C | ~95 - 100 | Singlet | Aromatic C-3, C-5 (-C-I) |

| ¹³C | ~90 - 95 | Singlet | Aromatic C-4 (-C-I) |

| ¹³C | ~60 - 65 | Singlet | Methylene C (-CH₂OH) |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. wikipedia.org For this compound, it serves to confirm the molecular weight and provide structural information through analysis of its fragmentation patterns. libretexts.org

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion [M]⁺•. The high mass and the presence of three iodine atoms would make this molecular ion peak highly characteristic. The fragmentation of this ion is predictable:

Loss of a hydrogen radical: A peak at [M-1]⁺ corresponding to the loss of a hydrogen atom.

Loss of a hydroxyl radical: An [M-17]⁺ peak from the cleavage of the C-O bond.

Loss of water: An [M-18]⁺ peak, often occurring after rearrangement.

Benzylic cleavage: The most significant fragmentation would likely be the cleavage of the C-C bond adjacent to the aromatic ring, leading to the loss of the •CH₂OH group and formation of a triiodobenzene cation, or conversely, the formation of a stabilized triiodobenzyl cation. Aromatic compounds often produce a stable tropylium ion or a substituted tropylium ion, which would be observed at m/z 469 for the triiodotropylium cation. youtube.com

Sequential loss of iodine: Peaks corresponding to the loss of one, two, or three iodine atoms ([M-127]⁺, [M-254]⁺, etc.) would also be expected.

| m/z | Predicted Fragment Ion | Description |

|---|---|---|

| 486 | [C₇H₅I₃O]⁺• | Molecular Ion (M⁺•) |

| 470 | [C₇H₅I₃]⁺ | Loss of •OH |

| 469 | [C₇H₄I₃]⁺ | Formation of triiodotropylium cation |

| 359 | [C₇H₅I₂O]⁺ | Loss of •I |

| 343 | [C₇H₄I₂]⁺ | Loss of •I from tropylium ion |

| 107 | [C₇H₇O]⁺ | Hydroxytropylium ion (from rearrangement and loss of iodine) |

| 77 | [C₆H₅]⁺ | Phenyl cation (after loss of all substituents) |

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating this compound from reaction precursors, byproducts, or degradation products, thereby allowing for accurate purity assessment.

HPLC is the premier method for the purity analysis of non-volatile or thermally sensitive organic compounds. A reversed-phase HPLC method would be most suitable for this compound. The high iodine content makes the molecule relatively nonpolar, suggesting it would be well-retained on a nonpolar stationary phase like C18. Detection is typically achieved using a UV detector, as the iodinated benzene ring is a strong chromophore.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Methanol (B129727)/Water or Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at ~230 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

| Parameter | Typical Condition |

|---|---|

| Derivatization | Reaction with BSTFA to form TMS ether |

| Column | Nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature ramp, e.g., start at 100°C, ramp to 300°C |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Application of Hyphenated Techniques (e.g., LC-MS, GC-MS, HPLC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of compounds. asdlib.orgresearchgate.netchemijournal.comlongdom.org For a compound like this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable. rsisinternational.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most suitable hyphenated technique for the analysis of this compound. longdom.org The presence of the polar methanol group (-CH₂OH) makes the compound amenable to reversed-phase liquid chromatography. The mass spectrometer detector provides high sensitivity and specificity, allowing for the determination of the molecular weight and fragmentation patterns, which aids in structural confirmation. asdlib.org Soft ionization techniques like Electrospray Ionization (ESI) would be ideal, likely producing a prominent molecular ion peak.

Gas Chromatography-Mass Spectrometry (GC-MS): The applicability of GC-MS depends on the volatility and thermal stability of this compound. chemijournal.com Given its relatively high molecular weight (485.83 g/mol ) and the presence of a polar hydroxyl group, the compound may require derivatization (e.g., silylation of the hydroxyl group) to increase its volatility and prevent thermal degradation in the GC inlet. nih.gov If the compound is sufficiently volatile, GC-MS can provide excellent separation efficiency and detailed mass spectra for identification. longdom.org

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR): This powerful technique combines the separation capabilities of HPLC with the detailed structural elucidation power of NMR spectroscopy. researchgate.netchemijournal.com While less common than LC-MS, HPLC-NMR could be employed to separate the target compound from impurities and directly obtain its NMR spectrum, providing unambiguous structural information without the need for prior isolation.

The table below summarizes the potential applications of these techniques for the analysis of this compound.

| Technique | Separation Principle | Detection Principle | Information Obtained | Suitability for this compound |

| LC-MS | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Measures the mass-to-charge ratio of ionized molecules. | Purity, molecular weight, and structural information from fragmentation. | High. Ideal for polar, non-volatile, or thermally labile compounds. longdom.orgrsisinternational.org |

| GC-MS | Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Measures the mass-to-charge ratio of ionized molecules. | Purity, identification of volatile impurities, molecular weight, and fragmentation patterns. | Moderate. May require derivatization to increase volatility and thermal stability. chemijournal.com |

| HPLC-NMR | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Measures the magnetic properties of atomic nuclei. | Unambiguous structural elucidation of the separated compound. | High. Provides definitive structural information post-separation. researchgate.net |

Vibrational Spectroscopy for Functional Group and Structural Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its bonds. docbrown.info The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The O-H stretch from the methanol group will be a prominent, broad band, indicative of hydrogen bonding in the solid state or as a liquid film. docbrown.info Absorptions for the aromatic C-H and C=C bonds, as well as the C-O bond of the alcohol, will also be present. The C-I stretching vibrations typically appear in the fingerprint region at lower wavenumbers. docbrown.info

The following table details the expected IR absorption bands for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching, hydrogen-bonded | 3200 - 3400 | Strong, Broad |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium |

| Aliphatic (CH₂) | Stretching | 2850 - 2960 | Medium |

| Aromatic (C=C) | Ring Stretching | 1500 - 1600 | Medium |

| Alcohol (C-O) | Stretching | 1000 - 1075 | Strong |

| Aromatic (C-H) | Out-of-plane Bending | 675 - 900 | Strong |

| Aryl-Iodide (C-I) | Stretching | 500 - 600 | Medium-Weak |

Data compiled from general infrared spectroscopy correlation tables. docbrown.infodocbrown.infolibretexts.org

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. uoa.gr It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals are expected for the symmetric vibrations of the substituted benzene ring. The C-I bonds, being highly polarizable, should also yield characteristic Raman signals. researchgate.net This technique is valuable for confirming the substitution pattern on the aromatic ring and analyzing the skeletal structure of the molecule.

The table below outlines the functional groups expected to be strongly Raman-active.

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring | Symmetric Ring Breathing | ~1000 | Strong |

| Aromatic (C=C) | Ring Stretching | 1550 - 1610 | Strong |

| Aryl-Iodide (C-I) | Stretching | 150 - 250 | Medium-Strong |

| Aliphatic (CH₂) | Stretching | 2850 - 2960 | Medium |

Data compiled from general Raman spectroscopy principles and data for related compounds. uoa.grresearchgate.net

Advanced Elemental Analysis and Iodine Content Determination

Determining the precise elemental composition is a critical step in characterizing a new or synthesized compound. For an organoiodine compound like this compound, it is especially important to accurately quantify the high percentage of iodine.

The theoretical elemental composition of this compound (Molecular Formula: C₇H₅I₃O) is calculated as follows:

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |

| Carbon (C) | 12.011 | 7 | 84.077 | 17.31% |

| Hydrogen (H) | 1.008 | 5 | 5.040 | 1.04% |

| Iodine (I) | 126.904 | 3 | 380.712 | 78.36% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 3.29% |

| Total | 485.828 | 100.00% |

Experimentally, the carbon, hydrogen, and oxygen content is typically determined using combustion analysis. However, for accurate iodine determination, more specific methods are required. Classical methods like iodometric titration can be used after decomposition of the compound to convert the organically bound iodine into iodide. cutm.ac.in20m.com Modern instrumental techniques offer higher precision and sensitivity. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) can provide highly accurate quantification of iodine after sample digestion. X-ray Fluorescence (XRF) spectroscopy is another powerful, non-destructive technique that can be used for the direct determination of iodine content in a solid sample.

Research Applications in Chemical Biology and Materials Science

Development of Iodinated Scaffolds for Chemical Biology Probes

The high atomic number of iodine makes it a valuable element for the design of probes in chemical biology, enabling various detection and imaging modalities. (3,4,5-Triiodophenyl)methanol serves as a versatile building block for the creation of such probes.

Design of Probes for Protein-Ligand Interaction Studies (e.g., Thyroid Hormone Receptors)

The structural similarity of triiodinated phenyl rings to the core of thyroid hormones has prompted interest in using scaffolds derived from this compound to probe the interactions between these hormones and their receptors. Thyroid hormone receptors (TRs) are critical regulators of metabolism, growth, and development, making them important therapeutic targets. Understanding the binding kinetics and conformational changes of TRs upon ligand binding is crucial for drug design.

Chemical probes incorporating the triiodophenyl moiety can be designed to mimic the natural thyroid hormones, such as triiodothyronine (T3). By functionalizing the methanol (B129727) group of this compound, researchers can attach various reporter groups, such as fluorophores or affinity tags, without significantly disrupting the core structure responsible for receptor binding. These probes can then be used in a variety of assays, including fluorescence polarization and surface plasmon resonance, to study the binding affinity and kinetics of ligands to TRs. The heavy iodine atoms can also serve as anomalous scattering centers in X-ray crystallography, aiding in the determination of the three-dimensional structure of the receptor-ligand complex.

| Probe Design Strategy | Application | Reporter Group |

| Mimicking Thyroid Hormone Structure | Studying Thyroid Hormone Receptor Binding | Fluorophores, Affinity Tags |

| Heavy Atom Phasing | X-ray Crystallography of Protein-Ligand Complexes | Iodine Atoms |

Investigation as Modulators of Enzymatic Activity

The introduction of iodine atoms onto a phenyl ring can significantly alter the electronic and steric properties of a molecule, influencing its ability to interact with and modulate the activity of enzymes. While specific studies on this compound as an enzyme modulator are not extensively documented, the principles of its potential application can be inferred from studies on similar iodinated compounds.

The bulky and lipophilic nature of the triiodophenyl group can facilitate binding to hydrophobic pockets within an enzyme's active site or allosteric sites. This binding can either inhibit or, in some cases, enhance enzymatic activity. For instance, benzyl (B1604629) alcohol and its derivatives have been shown to interact with enzymes like alcohol dehydrogenase. researchgate.net The presence of three large iodine atoms would be expected to significantly modify such interactions. Researchers can systematically synthesize derivatives of this compound and screen them against various enzyme targets to identify novel modulators. The iodinated scaffold can serve as a starting point for the development of more potent and selective enzyme inhibitors or activators.

Radiosynthesis of Labeled Analogues for Advanced Imaging Research (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I)

The presence of stable iodine atoms in this compound makes it an ideal precursor for the synthesis of radiolabeled analogues for use in advanced imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). The various radioisotopes of iodine offer a range of half-lives and decay characteristics suitable for different research applications.

The radiosynthesis of isotopically labeled this compound would typically involve an isotope exchange reaction, where one or more of the stable ¹²⁷I atoms are replaced with a radioactive isotope. This can be achieved through methods such as nucleophilic substitution or electrophilic iodination of a suitable precursor. For example, a precursor molecule with a leaving group (e.g., a trialkylstannyl or boronic acid group) at one of the phenyl positions could be reacted with a radioactive iodide salt (e.g., Na¹²³I, Na¹²⁴I, Na¹²⁵I, or Na¹³¹I) in the presence of an oxidizing agent.

These radiolabeled analogues can be used to trace the biodistribution and pharmacokinetics of molecules containing the triiodophenyl moiety in vivo. For instance, if a drug candidate incorporating this scaffold shows promise, its radiolabeled version can be used in preclinical studies to visualize its accumulation in target tissues and organs, providing invaluable information for drug development.

| Iodine Isotope | Half-life | Primary Emission | Primary Imaging Application |

| ¹²³I | 13.2 hours | Gamma (159 keV) | SPECT |

| ¹²⁴I | 4.2 days | Positron | PET |

| ¹²⁵I | 59.4 days | Gamma (35 keV) | Autoradiography, in vitro assays |

| ¹³¹I | 8.0 days | Beta, Gamma (364 keV) | SPECT, Radiotherapy |

Advanced Materials Incorporating Triiodophenyl Moieties

The high electron density and atomic mass of iodine in the triiodophenyl group impart unique properties to materials that incorporate this moiety. These properties are being explored for applications in advanced imaging and optoelectronics.

Synthesis of Radiopaque Polymers and Copolymers for Advanced Imaging Modalities

Polymers are generally transparent to X-rays, which limits their direct visualization in medical imaging. The incorporation of heavy elements like iodine can significantly increase the radiopacity of polymers, making them visible under X-ray-based imaging techniques such as fluoroscopy and computed tomography (CT). This compound can serve as a valuable monomer or a precursor to a monomer for the synthesis of radiopaque polymers.

The hydroxyl group of this compound can be readily functionalized to introduce a polymerizable group, such as an acrylate or methacrylate. This resulting monomer can then be polymerized or copolymerized with other monomers to create a range of radiopaque materials. For example, copolymerization with biocompatible and biodegradable monomers like lactide or caprolactone could yield materials suitable for implantable medical devices, such as stents or surgical meshes, that can be precisely monitored in vivo. nih.gov The high iodine content of the triiodophenyl moiety ensures excellent X-ray attenuation, allowing for clear visualization of the device's position, integrity, and degradation over time. nih.govresearchgate.net

A patent describes the preparation of radiopaque polyvinyl alcohol microspheres using 2,3,5-triiodobenzaldehyde, which can be synthesized from the corresponding triiodobenzyl alcohol. google.com This highlights the utility of triiodinated benzyl compounds in creating materials for medical imaging.

| Polymer Synthesis Approach | Monomer Functionalization | Potential Application |

| Free Radical Polymerization | Acrylate/Methacrylate derivative of this compound | Radiopaque hydrogels, embolization agents |

| Ring-Opening Polymerization | Copolymerization with lactide, caprolactone, etc. | Biodegradable and radiopaque medical implants |

Exploration in Functional Materials for Optoelectronic Applications

The incorporation of heavy atoms into organic molecules can have a profound effect on their photophysical properties, a phenomenon that is of great interest in the field of optoelectronics. The presence of iodine atoms in the triiodophenyl moiety can influence the electronic structure and energy levels of a material, potentially leading to novel optoelectronic properties.

Heavy atoms are known to enhance intersystem crossing, the process by which a molecule transitions from a singlet excited state to a triplet excited state. This "heavy-atom effect" can be exploited in the design of materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For instance, efficient phosphorescent OLEDs rely on materials that can effectively generate triplet excitons. While specific research on the use of this compound in optoelectronic materials is not widely reported, the fundamental principles suggest its potential.

By incorporating the triiodophenyl moiety into conjugated polymer backbones or as pendant groups, it may be possible to tune the material's light-emitting properties or enhance its performance in light-harvesting applications. Further research is needed to synthesize and characterize such materials to fully explore the potential of the triiodophenyl group in the development of next-generation optoelectronic devices.

Application in Supramolecular Gels and Assemblies for Sensing and Separation

The strategic incorporation of this compound into supramolecular architectures offers significant potential for the development of advanced materials for sensing and separation. The presence of three iodine atoms on the phenyl ring is a key feature, enabling the formation of strong and highly directional halogen bonds (XBs). These non-covalent interactions, analogous to the more commonly exploited hydrogen bonds, are pivotal in the self-assembly of molecules into ordered, three-dimensional networks characteristic of supramolecular gels.

The formation of these gels is a complex process driven by a combination of non-covalent forces, including halogen bonding, π–π stacking, and van der Waals interactions. In the case of this compound, the iodine atoms act as potent halogen bond donors, capable of interacting with a variety of halogen bond acceptors, such as anions or electron-rich sites on other molecules. This directional and specific nature of halogen bonding allows for a high degree of control over the self-assembly process, leading to the formation of fibrous networks that can immobilize solvent molecules and form a stable gel.

The stimuli-responsive nature of these supramolecular gels makes them excellent candidates for chemical sensing applications. The introduction of specific analytes, such as anions, can disrupt or alter the non-covalent interactions that maintain the gel network. This disruption can lead to a tangible change in the material's properties, such as a transition from a gel to a sol state, or a detectable optical response (e.g., color change or fluorescence quenching). For instance, the interaction of anions with the iodine atoms of the this compound units within the gel can perturb the halogen bonds, leading to a collapse of the gel structure. This gel-sol transition can be visually observed, providing a simple and effective method for anion detection.

In the realm of separation science, the well-defined and tunable porous structures of supramolecular gels derived from this compound present opportunities for the selective separation of ions or small molecules. The fibrous network of the gel creates a tortuous path for molecules diffusing through it, and specific interactions between the analytes and the functional groups of the gelator can be exploited to achieve separation. For example, a gel designed with specific anion-binding pockets could be used to selectively extract certain anions from a solution.

While direct and extensive research on this compound for these specific applications is an emerging area, the principles of supramolecular chemistry and the known properties of halogen bonding provide a strong foundation for its potential. The following table summarizes the key interactions and their implications for sensing and separation.

| Interaction Type | Role in Supramolecular Assembly | Application in Sensing | Application in Separation |

| Halogen Bonding | Primary driving force for self-assembly and gel formation due to the three iodine atoms. | Disruption of halogen bonds by analytes (e.g., anions) leads to a detectable signal (e.g., gel-sol transition). | Selective binding of analytes to halogen bonding sites within the gel network enables separation. |

| π–π Stacking | Stacking of the aromatic rings contributes to the stability and ordering of the fibrous network. | Modulation of π–π stacking by analytes can alter the photophysical properties of the gel for optical sensing. | The ordered channels created by π–π stacking can influence the diffusion and separation of molecules. |

| Van der Waals Forces | General attractive forces that contribute to the overall stability of the supramolecular structure. | Changes in the bulk properties of the gel due to analyte binding can be influenced by van der Waals interactions. | Non-specific interactions can contribute to the retention of certain molecules within the gel matrix. |

Further research, including detailed structural and functional studies, is necessary to fully elucidate the capabilities of this compound-based supramolecular materials. However, the foundational principles of halogen bond-driven self-assembly strongly suggest a promising future for this compound in the development of novel sensing and separation technologies.

Future Research Directions and Emerging Paradigms

Exploration of Novel Reactivity Patterns and Unconventional Transformations for Polyiodinated Alcohols

The dense functionalization of (3,4,5-Triiodophenyl)methanol presents a unique platform for exploring novel reactivity. The three iodine atoms, coupled with the benzylic alcohol group, allow for a multitude of chemical transformations that can be selectively addressed. Future research will likely focus on moving beyond standard cross-coupling reactions to uncover unconventional transformations.

The reactivity of the benzylic alcohol is a key starting point. While its oxidation to the corresponding aldehyde or carboxylic acid is a fundamental transformation, studies on N-heterocycle-stabilized iodanes have shown methods for mild and selective oxidation of benzylic alcohols without overoxidation. nih.gov Furthermore, reactions with reagents like hydrogen iodide (HI) can lead to iodination, reduction, or even cyclization to form indane derivatives, depending on the substrate's steric and electronic properties. researchgate.net

A major area of future development lies in the selective functionalization of the C-I bonds. The differential reactivity of these bonds could be exploited for sequential, site-selective cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura numberanalytics.comyoutube.comorganic-chemistry.orgnih.gov and Sonogashira couplings wikipedia.orglibretexts.orgorganic-chemistry.org are powerful tools for forming carbon-carbon bonds under mild conditions. organic-chemistry.orgwikipedia.org The ability to precisely control the sequential coupling at the 3, 4, and 5 positions would enable the construction of complex, three-dimensional molecular architectures from a simple starting material. Research into catalyst systems that can differentiate between the electronically distinct iodine positions will be crucial.

Beyond traditional cross-coupling, the activation of aryl iodides into hypervalent iodine reagents opens up a vast landscape of transition-metal-free transformations. acs.orgbeilstein-journals.org These reactive intermediates can act as powerful arylating agents for a variety of nucleophiles, enabling the formation of C-O, C-N, and C-S bonds. nih.govdiva-portal.org Exploring the in-situ generation of hypervalent iodine species from this compound could lead to novel, sustainable synthetic methodologies.

| Reaction Type | Reagents/Catalysts | Potential Products | Research Focus |

| Selective Oxidation | N-heterocycle-stabilized λ3-iodanes | (3,4,5-Triiodophenyl)benzaldehyde | Achieving high selectivity without overoxidation. nih.gov |

| Reductive/Cyclization | Hydrogen Iodide (HI) | 1,2,3-Triiodo-5-methylbenzene, Iodinated indanes | Controlling reaction pathways based on substrate structure. researchgate.net |

| Sequential Suzuki Coupling | Pd catalysts, Boronic acids | Stepwise arylated phenylmethanol derivatives | Catalyst design for site-selectivity. numberanalytics.comnih.gov |

| Sequential Sonogashira | Pd/Cu catalysts, Terminal alkynes | Stepwise alkynylated phenylmethanol derivatives | Mild, copper-free conditions to broaden scope. wikipedia.orgorganic-chemistry.org |

| Hypervalent Iodine Chemistry | Oxidizing agents (e.g., mCPBA) | Arylating agents for C-O/C-N bond formation | Transition-metal-free C-heteroatom bond formation. acs.orgbeilstein-journals.org |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Materials Design

The complexity of polyfunctional molecules like this compound makes them ideal candidates for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are poised to revolutionize how chemists predict reactivity and design novel materials with tailored properties. nih.gov

Predictive models can be trained to forecast the outcomes of reactions involving polyiodinated compounds. acs.orgmit.edu By analyzing vast datasets of known reactions, ML algorithms can identify subtle patterns that determine reaction success, regioselectivity, and yield. nih.gov This approach can significantly reduce the experimental effort required to optimize reaction conditions for the selective functionalization of the three C-I bonds in this compound. For instance, ML models have been developed to predict the reactivity of hypervalent iodine compounds and the electronic properties of polyaromatic hydrocarbons, demonstrating the potential for accurate, data-driven chemical discovery. researchgate.netnih.gov

| AI/ML Application | Methodology | Target Property/Outcome | Potential Impact on this compound Research |

| Reaction Outcome Prediction | Neural Networks, Edit-based representations | Major product, Reaction yield, Regioselectivity | Accelerate optimization of selective functionalization strategies. acs.orgmit.edu |

| Reactivity Prediction | Elastic Net, Artificial Neural Networks (ANN) | Bond dissociation energies, Electrophilicity | Guide the selection of reagents for transformations involving C-I bonds. researchgate.net |

| Property Prediction (QSPR) | Delta Machine Learning (Δ-ML), DPO Models | Band gaps, Electron affinity, Ionization potential | High-throughput screening of derivatives for electronic applications. nih.govbiorxiv.org |

| De Novo Materials Design | Neural Operators, Generative Models | Programmable material responses, Optimized functionalities | Design of novel polymers and metamaterials with tailored optical or electronic properties. northwestern.eduresearchgate.net |

Development of Biocatalytic Approaches and Sustainable Synthesis Strategies

The increasing demand for green and sustainable chemical manufacturing provides a strong impetus for developing biocatalytic routes to and from polyiodinated aromatics. Enzymes offer unparalleled selectivity under mild reaction conditions, presenting an attractive alternative to traditional synthetic methods. nih.gov

Future research could focus on the enzymatic synthesis of this compound itself. Halogenase enzymes are known to catalyze the installation of halogen atoms onto organic scaffolds. nih.govnih.gov While most known examples involve chlorine and bromine, the discovery or engineering of iodinating enzymes (iodinases) could provide a direct, sustainable route to polyiodinated aromatics from simpler precursors. acs.orgfrontiersin.org These enzymatic reactions proceed with high regio- and sometimes stereoselectivity, offering a level of precision that is difficult to achieve with conventional chemistry. researchgate.net

Conversely, dehalogenase enzymes could be employed for the controlled modification of this compound. These enzymes can selectively remove halogen atoms, providing a biocatalytic pathway to partially iodinated or fully de-iodinated products. nih.govnih.gov This approach could be integrated into chemoenzymatic cascades where an initial chemical synthesis is followed by precise enzymatic editing of the molecule.

The benzylic alcohol moiety is also a handle for biocatalysis. Oxidases and dehydrogenases can be used for the selective oxidation of alcohols to aldehydes, while lyases can catalyze C-C bond formation. rug.nlnih.gov Integrating these enzymatic steps with halogenation or dehalogenation could lead to powerful one-pot cascade reactions for synthesizing complex, high-value molecules from simple, renewable starting materials. rsc.org

| Biocatalytic Strategy | Enzyme Class | Transformation | Potential Advantage |

| Biosynthesis | Halogenases (Iodinases) | Aromatic C-H Iodination | Direct, selective synthesis from non-iodinated precursors. nih.govfrontiersin.org |

| Biodegradation/Modification | Dehalogenases | Reductive Dehalogenation (C-I to C-H) | Green method for selective C-I bond cleavage. nih.govresearchgate.net |

| Alcohol Functionalization | Alcohol Dehydrogenases/Oxidases | Selective oxidation of -CH₂OH to -CHO | Mild and highly selective alternative to chemical oxidants. rug.nl |

| Chemoenzymatic Cascades | Multiple (e.g., Halogenase + Lyase) | Multi-step synthesis in a single pot | Increased efficiency and reduced waste for complex molecule synthesis. nih.govrsc.org |

Expanding Applications in Targeted Molecular Probes and Next-Generation Functional Materials

The high atomic number and unique electronic properties of iodine make this compound a valuable scaffold for developing advanced functional molecules. Its derivatives hold promise in fields ranging from medical imaging to organic electronics.

In the realm of molecular probes, the presence of three iodine atoms makes this compound an excellent core for X-ray contrast agents or for radiolabeling with isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) for applications in single-photon emission computed tomography (SPECT) and positron emission tomography (PET). The benzylic alcohol provides a convenient attachment point for targeting vectors (e.g., peptides, antibodies, small molecules) that can direct the probe to specific biological sites.

In materials science, the incorporation of heavy atoms like iodine is a well-established strategy for promoting intersystem crossing (ISC) in chromophores—the process by which a molecule transitions from a singlet excited state to a triplet excited state. rsc.org This "heavy-atom effect" is critical for the development of photosensitizers for photodynamic therapy and for phosphorescent emitters in organic light-emitting diodes (OLEDs). acs.orgresearchgate.net The triiodinated phenyl scaffold can be incorporated into larger π-conjugated systems to create novel materials with high triplet-state quantum yields. The ability to functionalize the scaffold at three distinct positions allows for fine-tuning of the material's electronic and photophysical properties. Furthermore, the high polarizability of the C-I bond can be exploited in the design of materials with unique non-linear optical properties or as building blocks for conductive polymers through complexation with molecular iodine. researchgate.net

| Application Area | Key Property Conferred by Iodine | Example Derivative/System | Future Research Goal |

| Medical Imaging | High X-ray attenuation, Site for radioiodination | (3,4,5-Tri[¹²⁵I]iodophenyl)methanol-conjugate | Development of highly specific targeted imaging agents. |

| Photodynamic Therapy | Enhanced Intersystem Crossing (ISC) | Porphyrin- or BODIPY-core with pendant triiodophenyl groups | Maximizing triplet state generation for efficient singlet oxygen production. rsc.orgresearchgate.net |

| Organic Electronics (OLEDs) | Phosphorescence via Heavy-Atom Effect | π-conjugated polymers incorporating the triiodophenyl unit | Tuning emission wavelengths and improving device efficiency and lifetime. acs.org |

| Functional Polymers | Charge-Transfer Complex Formation | Poly(vinyl pyrrolidone)-iodine complexes | Creating novel conductive or antimicrobial materials. researchgate.net |

Q & A

Q. What are the established synthetic routes for (3,4,5-Triiodophenyl)methanol, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via iodination of precursor aromatic compounds followed by reduction. A critical step involves the selective introduction of iodine atoms at the 3, 4, and 5 positions of the phenyl ring, often using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C). Subsequent reduction of the carbonyl group to the alcohol is typically achieved with agents like NaBH₄ or DIBAL-H, where solvent choice (e.g., THF, methanol) and stoichiometry significantly impact yield . For example, DIBAL-H in anhydrous THF at −70°C has been shown to reduce esters to alcohols efficiently while minimizing side reactions . Optimization studies, such as those in trisubstituted isoxazole syntheses, highlight the importance of base selection (e.g., NaHCO₃ vs. Na₂CO₃) and solvent mixtures (water-methanol) in controlling reaction pathways .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structure, with iodine’s inductive effect causing distinct deshielding of aromatic protons. Methanol-d₄ is a common solvent for resolving hydroxyl proton signals .